1,3-Dimethylbarbituric acid 1,3-Dimethylbarbituric acid 1,3-Dimethylbarbituric acid (1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is an active methylene compound. It undergoes hollow Pd6 water-soluble cage, [{(tmen)Pd}6(timb)4](NO3)12 (tmen= N,N,N′,N′-tetramethylethylenediamine, timb=1,3,5-tris(1-imidazolyl)benzene)-catalyzed Knoevenagel condensation reaction with pyrene-1-carboxaldehyde. It undergoes self-sorted Pd7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes. It has been synthesized by reacting 1,3-dimethylurea, malonic acid and acetic anhydride in acetic acid. It is widely used for the synthesis of various synthetic intermediates and heterocyclic compounds.

Brand Name: Vulcanchem
CAS No.: 769-42-6
VCID: VC21326448
InChI: InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3
SMILES: CN1C(=O)CC(=O)N(C1=O)C
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

1,3-Dimethylbarbituric acid

CAS No.: 769-42-6

Cat. No.: VC21326448

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethylbarbituric acid - 769-42-6

Specification

Description 1,3-Dimethylbarbituric acid (1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is an active methylene compound. It undergoes hollow Pd6 water-soluble cage, [{(tmen)Pd}6(timb)4](NO3)12 (tmen= N,N,N′,N′-tetramethylethylenediamine, timb=1,3,5-tris(1-imidazolyl)benzene)-catalyzed Knoevenagel condensation reaction with pyrene-1-carboxaldehyde. It undergoes self-sorted Pd7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes. It has been synthesized by reacting 1,3-dimethylurea, malonic acid and acetic anhydride in acetic acid. It is widely used for the synthesis of various synthetic intermediates and heterocyclic compounds.

CAS No. 769-42-6
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 1,3-dimethyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3
Standard InChI Key VVSASNKOFCZVES-UHFFFAOYSA-N
SMILES CN1C(=O)CC(=O)N(C1=O)C
Canonical SMILES CN1C(=O)CC(=O)N(C1=O)C

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